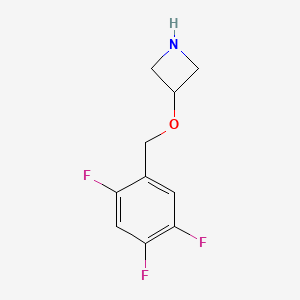

3-((2,4,5-Trifluorobenzyl)oxy)azetidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10F3NO |

|---|---|

Molecular Weight |

217.19 g/mol |

IUPAC Name |

3-[(2,4,5-trifluorophenyl)methoxy]azetidine |

InChI |

InChI=1S/C10H10F3NO/c11-8-2-10(13)9(12)1-6(8)5-15-7-3-14-4-7/h1-2,7,14H,3-5H2 |

InChI Key |

QISAKUWPQYZXHB-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)OCC2=CC(=C(C=C2F)F)F |

Origin of Product |

United States |

Chemical Transformations and Reactivity of 3 2,4,5 Trifluorobenzyl Oxy Azetidine and Its Derivatives

Reactions Involving the Azetidine (B1206935) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the azetidine ring makes it a nucleophilic center, readily participating in a variety of bond-forming reactions.

N-Alkylation and Quaternization

The secondary amine of 3-((2,4,5-Trifluorobenzyl)oxy)azetidine can be readily N-alkylated with various alkyl halides. This reaction typically proceeds under standard conditions, employing a base to deprotonate the nitrogen, followed by nucleophilic attack on the electrophilic alkylating agent. The choice of base and solvent can influence the reaction efficiency. Common bases include potassium carbonate or triethylamine, in solvents like acetonitrile (B52724) or DMF.

Quaternization of the azetidine nitrogen can be achieved by reaction with an excess of a suitable alkylating agent, such as methyl iodide, leading to the formation of a quaternary ammonium (B1175870) salt.

Table 1: Examples of N-Alkylation of this compound No specific experimental data for the N-alkylation of this compound was found in the search results. The following table is a representative example based on general N-alkylation reactions of azetidines.

| Alkylating Agent | Base | Solvent | Product | Yield (%) |

| Benzyl (B1604629) Bromide | K₂CO₃ | Acetonitrile | 1-Benzyl-3-((2,4,5-trifluorobenzyl)oxy)azetidine | Data not available |

| Ethyl Iodide | Et₃N | DMF | 1-Ethyl-3-((2,4,5-trifluorobenzyl)oxy)azetidine | Data not available |

| Methyl Iodide (excess) | - | Methanol | 1,1-Dimethyl-3-((2,4,5-trifluorobenzyl)oxy)azetidinium iodide | Data not available |

N-Arylation (e.g., Buchwald-Hartwig Couplings, SNAr Reactions)

The formation of N-aryl azetidines can be accomplished through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orgwikipedia.org This powerful method allows for the coupling of the azetidine with a wide range of aryl halides or triflates. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the success of the reaction and can influence the scope of compatible aryl partners.

Nucleophilic aromatic substitution (SNAr) reactions provide an alternative route to N-aryl azetidines, particularly when the aromatic ring is activated by strong electron-withdrawing groups. The azetidine acts as a nucleophile, displacing a leaving group (typically a halide) on the electron-deficient aromatic ring.

Table 2: Examples of N-Arylation of this compound No specific experimental data for the N-arylation of this compound was found in the search results. The following table is a representative example based on general N-arylation reactions of azetidines.

| Aryl Halide | Catalyst/Ligand | Base | Solvent | Reaction Type | Product | Yield (%) |

| Bromobenzene | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene (B28343) | Buchwald-Hartwig | 1-Phenyl-3-((2,4,5-trifluorobenzyl)oxy)azetidine | Data not available |

| 1-Fluoro-2,4-dinitrobenzene | - | K₂CO₃ | DMSO | SNAr | 1-(2,4-Dinitrophenyl)-3-((2,4,5-trifluorobenzyl)oxy)azetidine | Data not available |

Formation of Amide and Carbamate (B1207046) Derivatives

The nucleophilic nitrogen of this compound can react with acylating agents to form amide and carbamate derivatives. Amides are typically synthesized by reacting the azetidine with acyl chlorides or carboxylic acids activated with coupling reagents. The reaction with acyl chlorides is often performed in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Carbamates can be prepared by treating the azetidine with chloroformates in the presence of a base. This reaction provides access to a variety of N-alkoxycarbonyl and N-aryloxycarbonyl derivatives.

Table 3: Synthesis of Amide and Carbamate Derivatives No specific experimental data for the formation of amide and carbamate derivatives of this compound was found in the search results. The following table is a representative example based on general acylation reactions.

| Reagent | Base | Solvent | Product Type | Product | Yield (%) |

| Benzoyl Chloride | Et₃N | Dichloromethane | Amide | 1-Benzoyl-3-((2,4,5-trifluorobenzyl)oxy)azetidine | Data not available |

| Ethyl Chloroformate | Pyridine | Dichloromethane | Carbamate | Ethyl this compound-1-carboxylate | Data not available |

Reactions at the Azetidine Ring Carbons (C3 and C2/C4)

Substituent Effects of the 3-((2,4,5-Trifluorobenzyl)oxy) Moiety on Ring Reactivity

The 3-((2,4,5-Trifluorobenzyl)oxy) substituent is expected to influence the reactivity of the azetidine ring through both steric and electronic effects. The bulky benzyloxy group at the C3 position may sterically hinder the approach of reagents to the adjacent C2 and C4 positions.

Electronically, the ether oxygen can exert an electron-withdrawing inductive effect, which could potentially decrease the nucleophilicity of the azetidine nitrogen to some extent. The trifluorobenzyl group, with its strongly electron-withdrawing fluorine atoms, will further enhance this inductive effect. This deactivation might influence the rates of reactions at the nitrogen atom.

Strain-Release Ring-Opening Reactions

The significant ring strain of the azetidine ring (approximately 26 kcal/mol) makes it susceptible to ring-opening reactions under certain conditions. rsc.org These reactions are often promoted by electrophilic activation of the nitrogen atom, which increases the strain and facilitates nucleophilic attack at one of the ring carbons.

For this compound derivatives, N-acylation or N-sulfonylation can activate the ring towards nucleophilic attack. The regioselectivity of the ring-opening (attack at C2/C4 vs. C3) would be influenced by the nature of the N-activating group and the incoming nucleophile. Attack at C2 or C4 would lead to 1,3-amino alcohol derivatives. Lewis acids can also catalyze the regioselective ring opening of N-activated azetidines with various nucleophiles such as alcohols and thiols. researchgate.net

Table 4: Potential Strain-Release Ring-Opening Reactions No specific experimental data for the strain-release ring-opening of this compound was found in the search results. The following table presents hypothetical examples based on known azetidine chemistry.

| N-Activating Group | Nucleophile | Conditions | Potential Product |

| tert-Butoxycarbonyl (Boc) | Methanol | Lewis Acid (e.g., Al(OTf)₃) | tert-Butyl (3-methoxy-1-((2,4,5-trifluorobenzyl)oxy)propan-2-yl)carbamate |

| Tosyl (Ts) | Thiophenol | Base | 1-((2,4,5-Trifluorobenzyl)oxy)-3-(phenylthio)propan-2-amine |

Functionalization via α-Lithiation and Electrophile Trapping

The functionalization of the azetidine ring at the C2 position through α-lithiation followed by quenching with an electrophile is a powerful tool for the synthesis of substituted azetidines. However, the success of this strategy is highly dependent on the nature of the substituent at the C3 position. In the case of 3-alkoxy and 3-benzyloxy substituted azetidines, the α-lithiation step is often followed by a rapid elimination of the alkoxy or benzyloxy group, leading to the formation of an azetine intermediate.

Studies on N-Boc-3-methoxyazetidine have shown that treatment with a strong base like s-butyllithium (s-BuLi) induces α-lithiation, which is immediately followed by the elimination of lithium methoxide (B1231860) to form N-Boc-2-azetine in situ. This azetine can then be further lithiated at the C2 position and trapped with various electrophiles. nih.govorganic-chemistry.org This outcome suggests that a similar reaction pathway is highly probable for this compound, where the trifluorobenzyloxy group would act as a leaving group.

The directing group on the nitrogen atom plays a crucial role in facilitating the initial deprotonation. While the tert-butoxycarbonyl (Boc) group is commonly used, its thiocarbonyl analogue, tert-butoxythiocarbonyl (Botc), has been shown to be more effective in promoting α-lithiation of the azetidine ring. nih.gov For 3-hydroxyazetidines, where the hydroxyl group is unprotected, α-lithiation of the N-thiopivaloyl derivative has been achieved, leading to 2-substituted 3-hydroxyazetidines with good trans-diastereoselectivity. nih.gov This suggests that the presence of a free hydroxyl group can alter the reaction pathway, potentially by coordinating with the lithium base and preventing elimination.

For this compound, the bulky and electron-withdrawing nature of the 2,4,5-trifluorobenzyl group is expected to favor the elimination pathway. Therefore, direct C2 functionalization via α-lithiation and electrophile trapping without the loss of the trifluorobenzyloxy group is anticipated to be challenging. The likely outcome of subjecting N-protected this compound to strong bases would be the formation of the corresponding N-protected 2-azetine.

Table 1: Potential Electrophiles for Trapping of Lithiated Azetine Intermediate

| Electrophile Class | Example | Potential Product Type |

| Alkyl Halides | Methyl Iodide | 2-Alkyl-azetine |

| Carbonyls | Benzaldehyde | 2-(Hydroxyalkyl)-azetine |

| Silyl (B83357) Halides | Trimethylsilyl (B98337) chloride | 2-Silyl-azetine |

| Stannyl Halides | Tributyltin chloride | 2-Stannyl-azetine |

This table is illustrative of the potential trapping reactions of the N-protected 2-lithio-2-azetine that would be formed after elimination of the 2,4,5-trifluorobenzyloxy group.

Cross-Coupling Reactions for Further Diversification (e.g., Suzuki-Miyaura)

Further diversification of the this compound scaffold can be envisioned through cross-coupling reactions. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, is a versatile method for the formation of carbon-carbon bonds.

To employ the azetidine ring as a substrate in a Suzuki-Miyaura coupling, the oxygen functionality at the C3 position would first need to be converted into a suitable leaving group, such as a triflate (-OTf). The resulting 3-triflyloxyazetidine derivative could then potentially be coupled with a variety of boronic acids or their esters. While azetidine derivatives have been extensively used as ligands for the palladium catalyst in Suzuki-Miyaura reactions, their direct use as coupling partners is less common but represents a viable synthetic strategy.

Alternatively, the 2,4,5-trifluorobenzyl moiety itself can be the site of cross-coupling. The fluorine atoms on the aromatic ring, however, are generally poor leaving groups in palladium-catalyzed cross-coupling reactions under standard conditions. More reactive halides, such as bromine or iodine, would typically be required on the aromatic ring for a successful Suzuki-Miyaura coupling.

Table 2: Hypothetical Suzuki-Miyaura Coupling of a 3-Triflyloxyazetidine Derivative

| Azetidine Substrate | Boronic Acid | Potential Product |

| N-Boc-3-triflyloxyazetidine | Phenylboronic acid | N-Boc-3-phenylazetidine |

| N-Boc-3-triflyloxyazetidine | 4-Methoxyphenylboronic acid | N-Boc-3-(4-methoxyphenyl)azetidine |

| N-Boc-3-triflyloxyazetidine | Thiophene-2-boronic acid | N-Boc-3-(thiophen-2-yl)azetidine |

This table outlines a potential synthetic route for C3-functionalization of the azetidine ring, which would require prior conversion of the benzyloxy group to a triflate.

Transformations of the 2,4,5-Trifluorobenzyl Moiety

The 2,4,5-trifluorobenzyl group offers several avenues for chemical modification, primarily centered on the reactivity of the fluorine-substituted aromatic ring and the benzylic ether linkage.

Halogen Reactivity and Fluorine Functionalization

The fluorine atoms on the 2,4,5-trifluorobenzyl group are generally unreactive towards nucleophilic displacement due to the strength of the C-F bond. However, in polyfluorinated aromatic systems, nucleophilic aromatic substitution (SNAr) can occur, particularly when the ring is activated by strongly electron-withdrawing groups. The reactivity of the fluorine atoms in this compound towards SNAr would likely require harsh reaction conditions and a potent nucleophile. The regioselectivity of such a substitution would be influenced by the combined electronic effects of the three fluorine atoms and the benzyloxy-azetidine substituent.

Aromatic Ring Modifications

Electrophilic aromatic substitution on the 2,4,5-trifluorobenzyl ring is expected to be challenging due to the deactivating effect of the fluorine atoms. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation would likely require forcing conditions. The directing effect of the substituents on the ring would guide the position of any incoming electrophile. The fluorine atoms are ortho, para-directing, while the benzyloxy group is also an ortho, para-director. The interplay of these directing effects would determine the regiochemical outcome of any successful substitution.

Cleavage of the Benzyl Ether Linkage

The cleavage of the benzyl ether linkage in this compound would liberate the 3-hydroxyazetidine and 2,4,5-trifluorobenzyl alcohol or a derivative thereof. This transformation can be accomplished through various methods, with the choice of reagent being critical to ensure compatibility with the azetidine ring.

Catalytic hydrogenolysis is a common method for benzyl ether cleavage. However, the conditions required (e.g., palladium on carbon with a hydrogen atmosphere) may also lead to the opening of the strained azetidine ring. Milder transfer hydrogenation conditions could potentially be employed to mitigate this.

Lewis acids are also effective for benzyl ether cleavage. Reagents such as boron trichloride (B1173362) (BCl3), trimethylsilyl iodide (TMSI), or tin(IV) chloride (SnCl4) can be used. The choice of Lewis acid and reaction conditions would need to be carefully optimized to avoid degradation of the azetidine ring.

Oxidative cleavage is another possibility. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are often used for the cleavage of p-methoxybenzyl ethers, but can also be applied to other benzyl ethers, particularly if the aromatic ring is electron-rich. The electron-deficient nature of the 2,4,5-trifluorobenzyl ring may render this method less effective.

Table 3: Selected Methods for Benzyl Ether Cleavage

| Method | Reagent(s) | Potential Advantages | Potential Challenges |

| Catalytic Hydrogenolysis | H2, Pd/C | Clean reaction, high yield | Potential for azetidine ring opening |

| Lewis Acid Cleavage | BCl3, TMSI, SnCl4 | Can be performed under non-reducing conditions | Azetidine ring may be unstable to strong Lewis acids |

| Transfer Hydrogenation | H-donor (e.g., HCO2NH4), Pd/C | Milder than high-pressure hydrogenation | May require optimization to achieve full conversion |

Stereochemical Control in Azetidine Synthesis and Transformations

Diastereoselective Synthesis of Substituted Azetidines

The construction of substituted azetidines with multiple stereocenters necessitates robust methods for controlling diastereoselectivity. Various strategies have been developed that leverage substrate control, reagent control, or specific reaction mechanisms to favor the formation of a single diastereomer.

One effective approach involves the iodine-mediated cyclization of homoallyl amines, which proceeds via a 4-exo trig cyclization to deliver cis-2,4-disubstituted azetidines. nih.gov This method demonstrates how the geometry of the starting material can dictate the stereochemical outcome of the cyclization process. Further functionalization can be achieved through the nucleophilic displacement of the iodine atom, providing access to a range of substituted azetidines with defined stereochemistry. nih.gov

Another powerful strategy is the superbase-induced diastereoselective transformation of benzylamino-group-containing oxiranes. This reaction yields trans-1,2,3-trisubstituted azetidines in good yields. researchgate.net Computational studies have provided insight into the quantum chemical background of such ring-formation reactions, explaining the preference for the formation of the strained four-membered ring over the thermodynamically more favorable five-membered pyrrolidine (B122466) ring under kinetic control. acs.org The low reaction temperatures employed are sufficient to ensure high diastereoselectivity. acs.org

Strain-release reactions of highly strained precursors like 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes (ABBs) also offer a pathway to diastereomerically pure azetidines. For instance, treatment of an ABB with benzyl (B1604629) chloroformate results in the formation of a 3-chloro-2-(trifluoromethyl)azetidine as a single detectable diastereomer. nih.gov The stereochemical outcome is consistent with polar strain-release mechanisms observed in related systems. nih.gov

The table below summarizes various diastereoselective approaches to synthesizing substituted azetidines.

| Starting Material | Reaction Type | Key Reagent/Condition | Product Stereochemistry | Reference |

| Homoallyl amines | Iodine-mediated cyclization | Iodine | cis-2,4-disubstituted | nih.gov |

| Benzylamino-substituted oxiranes | Superbase-induced rearrangement | Potassium tert-butoxide/n-butyllithium | trans-1,2,3-trisubstituted | researchgate.netacs.org |

| 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butane | Strain-release reaction | Benzyl chloroformate | trans-3-chloro-2-(trifluoromethyl)azetidine | nih.gov |

| Imines and Alkenes | Aza Paternò–Büchi reaction | Visible light | Densely substituted azetidines | nih.gov |

These examples highlight the diverse methodologies available for achieving high levels of diastereocontrol in azetidine (B1206935) synthesis, which is a critical step in creating complex, well-defined molecular architectures. uni-muenchen.de

Enantioselective Approaches to Chiral Azetidine Scaffolds

The synthesis of enantioenriched azetidines is of paramount importance, particularly for applications in medicinal chemistry where a single enantiomer is often responsible for the desired therapeutic effect. Methodologies for achieving enantioselectivity can be broadly categorized into catalyst-controlled reactions and substrate-controlled reactions, including the use of the chiral pool or chiral auxiliaries.

Catalytic enantioselective methods represent a highly efficient and atom-economical approach. For example, a copper(I)-catalyzed asymmetric [3+1]-cycloaddition between imido-sulfur ylides and enoldiazoacetates, using a chiral sabox ligand, produces chiral 2-azetines with high enantiomeric excess (up to 95% ee). nih.gov These azetines can then be stereoselectively hydrogenated to yield all-cis tetrasubstituted azetidine-2-carboxylate derivatives. nih.gov Similarly, the difunctionalization of azetines using a copper/bisphosphine catalyst can install both boryl and allyl groups, creating two new stereogenic centers with high enantioselectivity. acs.org This method provides convenient access to chiral 2,3-disubstituted azetidines, a scaffold that was previously difficult to access. acs.org

Organocatalysis has also emerged as a powerful tool. A protocol involving the enantioselective α-chlorination of aldehydes, followed by reductive amination and SN2 displacement, affords chiral N-alkyl terminal aziridines and C2-substituted azetidines from a common intermediate with good to excellent enantioselectivity (84–92% ee for azetidines). nih.gov

The use of chiral auxiliaries is another well-established strategy. Inexpensive and readily available chiral tert-butanesulfinamides can be used for chiral induction in a three-step approach to C2-substituted azetidines, providing access to either enantiomer depending on the choice of the (R)- or (S)-sulfinamide. acs.org A one-pot procedure reacting a chloroaldehyde with a chiral amine in the presence of a reducing agent can also produce chiral spiro-azetidinepiperidines, effectively transferring the chirality from the starting amine to the final product. doi.org

The following table presents a selection of enantioselective methods for the synthesis of chiral azetidines.

| Method | Catalyst/Auxiliary | Product Type | Enantiomeric Excess (ee) | Reference |

| Asymmetric [3+1]-Cycloaddition | Copper(I) / chiral sabox ligand | Tetrasubstituted azetidines | Up to 95% | nih.govnih.gov |

| Boryl Allylation of Azetines | Copper(I) / bisphosphine ligand | 2,3-disubstituted azetidines | Good to excellent | acs.org |

| Organocatalytic α-chlorination | Proline-derived organocatalyst | C2-substituted azetidines | 84–92% | nih.gov |

| Chiral Auxiliary Approach | Chiral tert-butanesulfinamides | C2-substituted azetidines | Good diastereoselectivity | acs.org |

| Chiral Pool Synthesis | Chiral primary amines | Chiral spiro-azetidinepiperidines | >98% (after crystallization) | doi.org |

Impact of Stereochemistry on Reaction Pathways and Product Outcome

The stereochemical configuration of an azetidine ring and its substituents can have a profound impact on its chemical reactivity, dictating the course of a reaction and the stereochemistry of the resulting products. The inherent ring strain of the azetidine core, combined with the spatial arrangement of its substituents, influences reaction mechanisms and transition state energies.

A clear example of this influence is seen in the functionalization of pre-existing azetidine scaffolds. For instance, the radical reduction of a single diastereomer of 3-chloro-2-(trifluoromethyl)azetidine using n-Bu₃SnH yields a nearly 1:1 mixture of the cis- and trans-2-(trifluoromethyl)azetidine products. nih.gov This outcome suggests that the reaction proceeds through a configurationally labile benzylic radical intermediate, where the subsequent hydrogen atom abstraction can occur from either face relative to the CF₃ group, leading to a loss of stereochemical information from the starting material. nih.gov

Furthermore, the biological activity of azetidine derivatives is highly dependent on their stereochemistry. The four stereoisomers of azetidine-2,3-dicarboxylic acid (ADC) were synthesized and evaluated as ligands for NMDA receptors. nih.govnih.gov The study revealed significant differences in binding affinity and agonist potency among the stereoisomers. For example, L-trans-ADC showed the highest affinity and was the most potent agonist at the NR1/NR2D receptor subtype, whereas L-cis-ADC and D-trans-ADC were low-affinity ligands. nih.govnih.gov This highlights that the specific three-dimensional arrangement of the functional groups is critical for molecular recognition at the receptor binding site, underscoring the importance of stereocontrolled synthesis in the development of pharmacologically active agents.

Theoretical and Computational Investigations of Azetidine Systems

Conformational Analysis of Azetidine (B1206935) Ring Systems

The conformational landscape of the azetidine ring is a critical determinant of its chemical behavior. Unlike planar aromatic rings, the saturated azetidine ring is non-planar and exhibits a characteristic "puckered" conformation to alleviate ring strain. This puckering is a dynamic process, and the ring can invert between different puckered conformations.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of azetidine and its derivatives. The degree of puckering is often described by a dihedral angle. For the parent azetidine, a dihedral angle of approximately 37° has been determined by gas-phase electron diffraction, indicating a significantly puckered ring. rsc.org

Substituents on the azetidine ring have a profound impact on its conformational preferences. In the case of a molecule like 3-((2,4,5-Trifluorobenzyl)oxy)azetidine, the bulky and electronically significant substituent at the 3-position would be expected to influence the puckering angle and the barrier to ring inversion. The substituent can adopt either an axial or equatorial position, leading to different conformers with distinct energies. Computational studies on substituted azetidines have shown that the nature and position of the substituent dictate the preferred conformation. For instance, in N-protected azetidines, the electron-withdrawing group on the nitrogen atom plays a key role in determining the geometry and stereoselectivity of reactions.

Table 1: Representative Calculated Conformational Data for a Substituted Azetidine (Note: This table presents hypothetical data for illustrative purposes, as specific computational studies on this compound are not publicly available. The values are based on typical findings for 3-substituted azetidines.)

| Parameter | Axial Conformer | Equatorial Conformer |

| Relative Energy (kcal/mol) | 1.5 | 0.0 |

| Ring Puckering Angle (°) | 35.2 | 38.1 |

| C2-N1-C4 Angle (°) | 88.5 | 89.2 |

| C2-C3-C4 Angle (°) | 85.1 | 84.7 |

Quantum Chemical Studies on Reaction Mechanisms

Quantum chemical calculations are a powerful tool for elucidating the intricate details of reaction mechanisms involving azetidines. These studies allow for the characterization of transition states and the determination of reaction energy profiles, providing insights into the feasibility and selectivity of various transformations.

The high ring strain of azetidines (approximately 25.4 kcal/mol) is a driving force for their reactivity, particularly in ring-opening reactions. rsc.org Computational studies can precisely model the geometry and energy of the transition states for these processes. For instance, in the nucleophilic ring-opening of azetidinium ions, DFT calculations have been employed to understand the parameters governing regioselectivity. nih.govresearchgate.net These calculations can reveal whether the reaction proceeds via an SN1 or SN2 mechanism by characterizing the transition state as having more carbocationic character or a concerted bond-breaking and bond-forming process, respectively.

In the context of forming the azetidine ring, such as through intramolecular cyclization, quantum chemical investigations help to explain observed selectivities. For example, in the synthesis of 2-arylazetidines, computational studies have rationalized the preference for the formation of the four-membered ring over a thermodynamically more stable five-membered ring under kinetic control. acs.org

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a reaction can be constructed. This profile provides crucial information about the reaction's kinetics and thermodynamics.

For ring-forming reactions, computational models can predict whether the formation of an azetidine ring is kinetically or thermodynamically favored over other possible products. acs.org For instance, in the La(OTf)3-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines to form azetidines, computational studies showed that the transition state leading to the azetidine was energetically favored over the one leading to a pyrrolidine (B122466), consistent with experimental observations. frontiersin.orgnih.gov

Conversely, for ring-opening reactions, energy profiles can predict the regioselectivity of nucleophilic attack. DFT calculations on substituted azetidinium ions have shown that the position of nucleophilic attack (at C2 or C4) is influenced by the substitution pattern, and the calculated energy barriers for the different pathways correlate well with the experimentally observed product ratios. researchgate.net An acid-mediated intramolecular ring-opening decomposition of N-substituted azetidines has also been studied, with calculations of pKa values helping to understand the reaction mechanism. nih.gov

Table 2: Representative Calculated Energy Profile for Azetidine Ring Opening (Note: This table presents hypothetical data for illustrative purposes.)

| Species | Relative Gibbs Free Energy (ΔG, kcal/mol) |

| Reactants (Azetidinium Ion + Nucleophile) | 0.0 |

| Transition State (Attack at C2) | +18.5 |

| Transition State (Attack at C4) | +22.1 |

| Product from C2 Attack | -5.2 |

| Product from C4 Attack | -4.8 |

Electronic Structure and Bonding Analysis in Substituted Azetidines

The electronic structure of substituted azetidines governs their reactivity and physical properties. Computational methods like Natural Bond Orbital (NBO) analysis provide a detailed picture of the bonding and charge distribution within the molecule.

In a molecule such as this compound, the highly electronegative fluorine atoms on the benzyl (B1604629) group will have a significant inductive effect, withdrawing electron density from the rest of the molecule. This can influence the basicity of the azetidine nitrogen and the reactivity of the ring. NBO analysis can quantify these effects by examining orbital occupancies and delocalization interactions. For instance, hyperconjugative interactions between the nitrogen lone pair and the antibonding orbitals of adjacent C-C bonds contribute to the stability of the puckered conformation.

Frontier Molecular Orbital (FMO) theory is another powerful tool for understanding the reactivity of azetidines. youtube.comwikipedia.org The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can predict how the molecule will interact with other reagents. For example, the HOMO is typically localized on the nitrogen atom, indicating its nucleophilic character. The LUMO is usually associated with the σ* orbitals of the C-N or C-C bonds of the ring, which are the sites of nucleophilic attack in ring-opening reactions. Substituents can significantly alter the energies and localizations of these frontier orbitals, thereby modulating the molecule's reactivity. acs.org

Table 3: Representative Calculated Electronic Properties of a Substituted Azetidine (Note: This table presents hypothetical data for illustrative purposes.)

| Property | Value |

| HOMO Energy (eV) | -6.8 |

| LUMO Energy (eV) | +1.2 |

| HOMO-LUMO Gap (eV) | 8.0 |

| NBO Charge on Nitrogen | -0.45 e |

| NBO Charge on C3 | +0.25 e |

Prediction of Reactivity and Selectivity in Azetidine Transformations

A major goal of computational chemistry is to predict the outcome of chemical reactions, including their reactivity and selectivity. For azetidine transformations, computational models have been developed to forecast which substrates will react successfully and what the major products will be.

Computational tools are also crucial for predicting the regio- and site-selectivity of organic reactions involving azetidines. rsc.org By analyzing the transition state energies for different reaction pathways, the preferred outcome can be determined. For instance, in the nucleophilic ring-opening of unsymmetrically substituted azetidinium ions, DFT calculations can predict whether the nucleophile will attack the more or less substituted carbon atom, a prediction that is often difficult to make based on simple steric or electronic arguments alone. nih.govresearchgate.netresearchgate.net These computational insights are invaluable for the rational design of synthetic routes to complex molecules containing the azetidine motif.

Role of 3 2,4,5 Trifluorobenzyl Oxy Azetidine As a Synthetic Building Block and Intermediate

Precursor in the Synthesis of Complex Heterocyclic Systems (e.g., Fused and Spirocyclic Azetidines)

The strained nature of the azetidine (B1206935) ring makes it a useful precursor for constructing more complex, three-dimensional heterocyclic systems. rsc.org While specific examples detailing the use of 3-((2,4,5-Trifluorobenzyl)oxy)azetidine in the synthesis of fused and spirocyclic systems are not extensively documented in publicly available literature, the general reactivity of 3-oxy-azetidine derivatives provides a blueprint for its potential applications.

The secondary amine of the azetidine ring can serve as a nucleophile to react with various electrophiles, initiating cyclization cascades to form fused ring systems. For instance, reaction with precursors bearing two electrophilic sites could lead to the formation of bicyclic structures where the azetidine ring is fused to another heterocyclic or carbocyclic ring.

Furthermore, the azetidine ring itself can be a component in cycloaddition reactions. The strategic placement of the trifluorobenzyloxy group at the 3-position can influence the stereochemical outcome of such reactions, directing the approach of reagents to form specific diastereomers of spirocyclic compounds. Spirocyclic scaffolds, which contain two rings sharing a single atom, are of high interest in drug discovery as they increase the three-dimensionality and novelty of chemical structures.

Scaffold for Molecular Diversification in Organic Synthesis

The this compound molecule is an attractive scaffold for creating libraries of diverse compounds for screening in drug discovery and other life science applications. researchgate.net The core structure presents multiple points for diversification.

The nitrogen atom of the azetidine ring is a key site for modification. It can be functionalized through various reactions such as N-alkylation, N-acylation, N-arylation, and reductive amination. This allows for the introduction of a wide array of substituents, which can be used to modulate the properties of the final compounds. For example, appending different groups to the nitrogen can alter solubility, polarity, and biological target engagement.

The trifluorobenzyl ether linkage, while generally stable, could potentially be cleaved under specific conditions to reveal a 3-hydroxyazetidine. This hydroxyl group can then be used for further functionalization, such as esterification, etherification, or conversion to other functional groups, thereby expanding the chemical space accessible from this building block.

Table 1: Potential Points of Diversification on the this compound Scaffold

| Position | Type of Modification | Potential Reagents/Reactions |

| Azetidine Nitrogen (N-1) | N-Alkylation, N-Acylation, N-Arylation, Reductive Amination, Sulfonylation | Alkyl halides, Acyl chlorides, Arylboronic acids, Aldehydes/Ketones, Sulfonyl chlorides |

| Benzyl (B1604629) Ether (C-3 Oxygen) | O-Dealkylation (potential) | Hydrogenolysis, Strong acids |

| Aromatic Ring | Further substitution (challenging) | Electrophilic Aromatic Substitution |

Applications in the Synthesis of Materials (e.g., Energetic Materials)

The incorporation of fluorine atoms and nitrogen-rich heterocyclic rings are common strategies in the design of energetic materials. The high density and thermal stability often associated with such compounds make them of interest. The 2,4,5-trifluorobenzyl moiety in this compound contributes a high fluorine content.

While direct application of this specific compound in energetic materials is not reported, its structural motifs are relevant. The azetidine ring can serve as a building block to construct larger, cage-like structures or polymeric materials. The nitrogen atom can be functionalized to introduce nitro groups or other explosophoric functionalities, which are essential for energetic properties. The trifluorinated aromatic ring can enhance the density and thermal stability of the resulting materials.

Utilization in Multicomponent Reactions to Access Functionalized Structures

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, are highly efficient for generating molecular complexity. The secondary amine of this compound makes it an ideal candidate for participation in various MCRs.

For example, it can act as the amine component in well-known MCRs such as the Ugi or Passerini reactions. In an Ugi four-component reaction, an aldehyde, an isocyanide, a carboxylic acid, and an amine (in this case, this compound) would react to form a complex α-acetamido carboxamide. This approach allows for the rapid assembly of highly functionalized molecules incorporating the core azetidine scaffold. The diversity of the final products can be easily achieved by simply varying the other components of the reaction.

Table 2: Potential Multicomponent Reactions Involving this compound

| Reaction Name | Other Components | Resulting Structure Type |

| Ugi Reaction | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | α-Acylamino Amide |

| Mannich Reaction | Aldehyde, Enolizable Carbonyl Compound | β-Amino Carbonyl Compound |

| Strecker Reaction | Aldehyde/Ketone, Cyanide Source | α-Amino Nitrile |

Advanced Analytical Methodologies for Azetidine Research

Spectroscopic Characterization Techniques (e.g., NMR (¹H, ¹³C, ¹⁵N, ¹⁹F), HRMS, IR) for Structure Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of organic compounds. Each method provides unique information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution.

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 3-((2,4,5-Trifluorobenzyl)oxy)azetidine, one would expect to see distinct signals for the protons on the azetidine (B1206935) ring, the benzylic methylene (B1212753) (-OCH₂-) protons, and the aromatic protons. The aromatic region would show complex splitting patterns due to fluorine-proton coupling.

¹³C NMR: This analysis identifies all unique carbon atoms in the molecule. The spectrum would show characteristic signals for the azetidine ring carbons, the benzylic carbon, and the carbons of the trifluorophenyl ring. The carbons attached to fluorine would exhibit distinct C-F coupling.

¹⁵N NMR: While less common, ¹⁵N NMR can provide valuable information about the electronic environment of the nitrogen atom within the azetidine ring.

¹⁹F NMR: Given the three fluorine atoms on the benzyl (B1604629) group, ¹⁹F NMR is essential. It would show three distinct signals for each of the fluorine atoms at positions 2, 4, and 5, with characteristic chemical shifts and coupling constants (F-F and F-H), confirming the substitution pattern on the aromatic ring.

To illustrate, the NMR data for a related substituted azetidine, trans-3-Benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide, showcases the type of information obtained. mdpi.com

Table 1: Illustrative NMR Data for a Substituted Azetidine Analog

| Nucleus | Chemical Shift (δ) ppm | Description |

| ¹H NMR | 7.42–7.31 | Aromatic Protons (m, 5H) |

| 5.13 | Benzylic Protons (s, 2H) | |

| 5.38 | Azetidine Ring Protons (d, 2H) | |

| 4.22 | Azetidine Ring Protons (d, 2H) | |

| ¹³C NMR | 170.34, 155.06 | Carbonyl Carbons |

| 135.97 | Aromatic Carbon (quaternary) | |

| 128.79, 128.52, 128.04 | Aromatic Carbons | |

| 77.65 | Azetidine Ring Carbons | |

| 67.00 | Benzylic Carbon |

This data is for trans-3-Benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide and serves as an example of the technique's application. mdpi.com

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which allows for the calculation of its elemental formula. For this compound (C₁₀H₁₀F₃NO), the exact mass can be calculated and compared to the experimental value, typically within a few parts per million (ppm), to confirm the molecular formula. For instance, the HRMS (ESI+) analysis of a related azetidine derivative yielded a measured m/z that was in close agreement with its calculated value, confirming its elemental composition. mdpi.com

Infrared (IR) Spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For the target compound, characteristic absorption bands would be expected for C-H (aliphatic and aromatic), C-N (amine), C-O (ether), and C-F bonds. The analysis of a similar azetidine derivative revealed key stretches for N-H and C=O groups, demonstrating the utility of IR in identifying functional moieties. mdpi.com

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3300-3500 | Secondary amine in the azetidine ring |

| C-H Stretch (Aromatic) | 3000-3100 | Benzyl ring hydrogens |

| C-H Stretch (Aliphatic) | 2850-3000 | Azetidine and methylene hydrogens |

| C=C Stretch (Aromatic) | 1450-1600 | Benzyl ring |

| C-O Stretch (Ether) | 1050-1250 | Benzyl ether linkage |

| C-F Stretch (Aryl) | 1100-1400 | Trifluorobenzyl group |

Chromatographic Techniques for Purification and Analysis (e.g., HPLC, GC)

Chromatography is essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for both the analysis and purification of non-volatile compounds like substituted azetidines. A reversed-phase HPLC method would likely be effective, using a C18 column with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is typically achieved using a UV detector, set to a wavelength where the trifluorobenzyl chromophore absorbs. The retention time and peak purity can be used to identify and quantify the compound.

Gas Chromatography (GC) could also be employed for purity analysis, provided the compound is sufficiently volatile and thermally stable. The compound would be passed through a capillary column, and its retention time would be characteristic of its identity. GC is often coupled with a mass spectrometer (GC-MS) to provide structural information on the separated components.

The synthesis of various azetidine-based scaffolds often relies on flash chromatography for the separation of products. nih.govresearchgate.net In cases where diastereomers are formed, normal phase chromatography has been shown to be effective for their separation. researchgate.net

Table 3: General HPLC Method for Analysis of Azetidine Derivatives

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water (with 0.1% formic acid or TFA) B: Acetonitrile (with 0.1% formic acid or TFA) |

| Gradient | e.g., 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of structure, including bond lengths, bond angles, and stereochemistry.

To perform this analysis, a high-quality single crystal of this compound would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined. While no crystal structure for the title compound is currently reported, X-ray analysis has been successfully applied to other azetidine derivatives, confirming their molecular structures and solid-state conformations. mdpi.comacs.org For example, the crystal structure of trans-3-Benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide was determined as a co-crystal with water, providing detailed insight into its intramolecular and intermolecular hydrogen bonding networks. mdpi.com This demonstrates the power of the technique to reveal subtle structural features.

Table 4: Example of Crystallographic Data for an Azetidine Derivative

| Parameter | Value |

| Compound | l-azetidine-2-carboxylate hydrolase |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | a = 35.6 Å, b = 63.6 Å, c = 54.7 Åβ = 105.5° |

| Resolution | 1.38 Å |

This data is for the protein l-azetidine-2-carboxylate hydrolase, which contains the azetidine moiety, and illustrates the type of data obtained from X-ray diffraction analysis. nih.gov

Future Research Directions in the Chemistry of 3 2,4,5 Trifluorobenzyl Oxy Azetidine and Azetidines

Development of Novel and Sustainable Synthetic Methodologies

The development of new and more sustainable methods for the synthesis of azetidines is a primary focus of current and future research. nih.gov While classical methods often involve multi-step sequences, contemporary approaches aim for greater efficiency and environmental compatibility.

Key areas for future development include:

Photochemical Methods: Visible-light-mediated reactions, such as the aza Paternò-Büchi reaction, have emerged as powerful tools for the synthesis of functionalized azetidines. springernature.comnih.gov Future work will likely focus on expanding the scope of these reactions to include a wider range of substrates and to develop enantioselective variants. Photochemical modifications of azetidine-2-carboxylic acids in both batch and flow systems have also shown promise for creating alkyl azetidines. acs.orgenamine.netnih.govthieme-connect.com

Catalytic Methods: The use of transition metal and organocatalysis continues to be a fruitful area of research for azetidine (B1206935) synthesis. rsc.org Future efforts will likely concentrate on the discovery of new catalytic systems that can achieve high levels of stereocontrol and functional group tolerance. For instance, La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines presents a promising route to functionalized azetidines. frontiersin.org

Sustainable Approaches: A growing emphasis is being placed on the development of "green" synthetic methods. This includes the use of more environmentally benign solvents, such as cyclopentyl methyl ether (CPME), and the development of flow chemistry processes that can improve safety and efficiency. nih.govuniba.it

A comparative table of emerging sustainable synthetic methodologies is presented below:

| Methodology | Key Features | Potential Advantages |

| Visible-Light Photocatalysis | Utilizes light energy to promote reactions. springernature.comnih.gov | Mild reaction conditions, high functional group tolerance. |

| Flow Chemistry | Reactions are performed in a continuous stream. acs.orguniba.it | Enhanced safety, scalability, and process control. |

| Biocatalysis | Employs enzymes to catalyze reactions. | High stereoselectivity, environmentally friendly. |

Exploration of New Reactivity Modes and Chemical Transformations

The inherent ring strain of azetidines (approximately 25.4 kcal/mol) makes them susceptible to a variety of ring-opening and functionalization reactions. rsc.org Future research will undoubtedly uncover new ways to harness this reactivity for the synthesis of complex molecules.

Promising areas of exploration include:

Strain-Release Functionalization: Developing new reactions that take advantage of the ring strain to introduce novel functional groups is a key area of interest. This could involve the use of new reagents and catalysts to selectively cleave specific bonds within the azetidine ring.

C-H Functionalization: The direct functionalization of C-H bonds is a powerful strategy for streamlining synthetic routes. rsc.org Future work will focus on developing methods for the selective C-H functionalization of the azetidine ring, which would provide direct access to a wide range of substituted derivatives.

Domino and Cascade Reactions: Designing multi-step reaction sequences that can be performed in a single pot is a highly efficient approach to synthesis. Future research will likely focus on the development of new domino and cascade reactions that are initiated by the opening or functionalization of the azetidine ring.

Advanced Stereoselective Synthesis for Complex Azetidine Derivatives

The synthesis of enantiomerically pure azetidines is of paramount importance, particularly for applications in medicinal chemistry. Future research will continue to focus on the development of more efficient and versatile methods for stereoselective azetidine synthesis.

Key strategies for achieving stereocontrol include:

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of a reaction is a cornerstone of modern organic synthesis. rsc.org Future efforts will be directed towards the discovery of new chiral catalysts that can be applied to a broader range of azetidine-forming reactions.

Chiral Pool Synthesis: The use of readily available chiral starting materials, such as amino acids, to synthesize enantiomerically pure azetidines is a well-established strategy. acs.org Future work will likely focus on expanding the range of chiral starting materials that can be used and developing more efficient synthetic routes.

Diastereoselective Reactions: The development of reactions that selectively form one diastereomer over another is another important approach to stereocontrol. rsc.org Future research will aim to develop new diastereoselective reactions for the synthesis of complex, multi-substituted azetidines.

Computational Design and Prediction of Novel Azetidine Architectures and Reactions

Computational chemistry has become an indispensable tool in modern drug discovery and organic synthesis. mit.edubioquicknews.com In the context of azetidine chemistry, computational methods can be used to design new azetidine-based molecules with desired properties and to predict the outcome of chemical reactions.

Future applications of computational chemistry in this field include:

De Novo Design: Using computational algorithms to design novel azetidine derivatives with specific biological activities or material properties.

Reaction Prediction: Employing quantum mechanical calculations and machine learning models to predict the feasibility, regioselectivity, and stereoselectivity of new azetidine-forming reactions. mit.eduacs.org This can help to guide experimental work and accelerate the discovery of new synthetic methods. mit.edu

Mechanism Elucidation: Using computational methods to study the mechanisms of known and novel reactions involving azetidines, which can provide valuable insights for reaction optimization and the design of new catalysts.

The impact of computational modeling on azetidine synthesis is summarized in the table below:

| Computational Approach | Application in Azetidine Chemistry | Expected Outcome |

| Quantum Mechanics | Elucidation of reaction mechanisms. | Deeper understanding of reactivity and selectivity. |

| Molecular Docking | Prediction of protein-ligand interactions. | Design of new azetidine-based drug candidates. nih.govnih.gov |

| Machine Learning | Prediction of reaction outcomes. mit.edu | Accelerated discovery of new synthetic routes. |

Integration of Azetidine Chemistry with Emerging Research Fields (e.g., Flow Chemistry, Machine Learning in Synthesis)

The integration of azetidine chemistry with other cutting-edge research fields holds immense promise for the future.

Flow Chemistry: The use of continuous-flow reactors for the synthesis of azetidines can offer significant advantages in terms of safety, scalability, and efficiency. acs.orgthieme-connect.comuniba.it Future research will focus on developing a broader range of flow-based methods for the synthesis and functionalization of azetidines.

Machine Learning in Synthesis: Artificial intelligence and machine learning are poised to revolutionize the way chemical synthesis is planned and executed. digitellinc.comnih.govjetir.orgiscientific.org In the future, machine learning algorithms could be used to predict optimal reaction conditions, suggest novel synthetic routes to complex azetidines, and even control automated synthesis platforms. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.